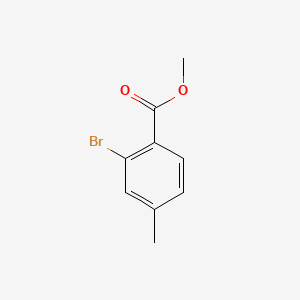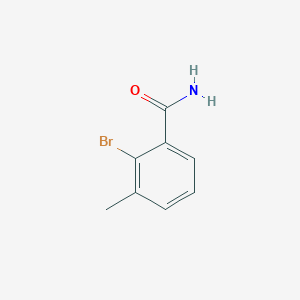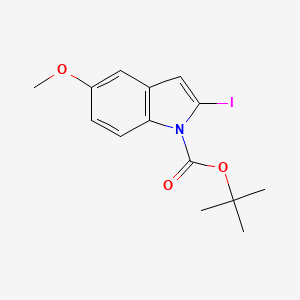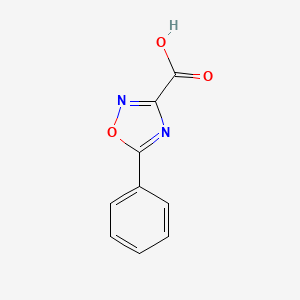
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene
Overview
Description
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene is a chemical compound known for its application as a blue emitter in organic light-emitting devices (OLEDs). The compound’s structure includes a bulky tert-butyl group at the 2-position of anthracene, which prevents unfavorable packing of the emitting material with the hole-transporting material at the interface .
Preparation Methods
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene can be synthesized through various synthetic routes. One common method involves the reaction of 2-tert-butylanthraquinone with naphthyl Grignard reagents, followed by reduction. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step . Industrial production methods often involve sublimation to achieve high purity levels .
Chemical Reactions Analysis
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the compound to its corresponding dihydro derivatives.
Scientific Research Applications
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene has a wide range of scientific research applications:
Biology: The compound’s fluorescence properties make it useful in biological imaging and fluorescence microscopy.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene involves its ability to emit blue light when excited by an external energy source. The bulky tert-butyl group at the 2-position of anthracene prevents the unfavorable packing of the emitting material with the hole-transporting material at the interface, enhancing its emission properties . The compound’s molecular targets include the electron-transporting and hole-transporting layers in OLEDs, where it facilitates efficient charge recombination and light emission .
Comparison with Similar Compounds
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene can be compared with other similar compounds such as:
2-tert-Butyl-9,10-bis(2-biphenyl)anthracene (TBBPA): Exhibits deep-blue emission with high fluorescence quantum yields.
2-tert-Butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA): Known for its high non-coplanar structure and deep-blue emission.
These compounds share similar structural features but differ in their emission properties and applications, highlighting the uniqueness of this compound in terms of its solubility and emission efficiency .
Properties
IUPAC Name |
2-tert-butyl-9,10-dinaphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30/c1-38(2,3)31-20-21-34-35(24-31)37(30-19-17-26-11-5-7-13-28(26)23-30)33-15-9-8-14-32(33)36(34)29-18-16-25-10-4-6-12-27(25)22-29/h4-24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAJPWYDYFEBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619612 | |
| Record name | 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274905-73-6 | |
| Record name | 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Tert-butyl-9,10-di(naphth-2-yl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN) and what is it primarily used for?
A1: this compound (TBADN) is a polycyclic aromatic hydrocarbon commonly employed as a blue emitter and host material in organic light-emitting diodes (OLEDs). [, , , , , , ]
Q2: Why is TBADN considered a suitable material for OLEDs?
A2: TBADN possesses several properties that make it suitable for OLED applications:
- Blue Emission: It emits blue light, a crucial component for creating white light in WOLEDs. [, , , , ]
- High Luminescence: TBADN exhibits a high photoluminescence quantum yield, exceeding that of unsubstituted 9,10-di(naphth-2-yl)anthracene (ADN). []
- Ambipolar Charge Transport: It demonstrates bipolar carrier transport, meaning it can transport both holes and electrons efficiently. This property contributes to improved carrier balance and distribution within the emission layer, leading to enhanced device performance. [, , ]
- Film-Forming Properties: TBADN forms stable amorphous films with high glass transition temperatures (Tg), exceeding 130 °C. This thermal stability is essential for device longevity. [, ]
Q3: How does the addition of a tert-butyl group at the 2-position of the anthracene core affect TBADN's properties compared to ADN?
A3: The tert-butyl group in TBADN plays a crucial role in enhancing its solubility and morphology:
- Improved Solubility: The bulky tert-butyl group enhances solubility in organic solvents, making it suitable for solution-processing techniques like spin-coating. []
- Amorphous Film Formation: The tert-butyl group hinders crystallization, promoting the formation of amorphous films. This is crucial for achieving uniform film morphology and preventing light scattering that can decrease device efficiency. []
Q4: How does the performance of TBADN-based OLEDs compare to those using other host materials like tris(8-hydroxyquinoline) aluminum (Alq3)?
A4: While both TBADN and Alq3 are commonly used in OLEDs, TBADN exhibits some advantages:
- Stability: TBADN demonstrates better stability under electrical stress compared to Alq3. While current flow significantly impacts Alq3's photoluminescence yield, TBADN remains relatively unaffected due to its balanced charge transport properties. []
- Efficiency: Devices using TBADN as a host material have shown higher power efficiency compared to those using Alq3. []
- Lifetime: OLEDs incorporating TBADN as a host material exhibit longer operational lifetimes compared to their Alq3 counterparts. [, ]
Q5: Can the emission color of TBADN-based OLEDs be tuned?
A5: Yes, the emission color of TBADN-based OLEDs can be tuned by:
- Doping with Fluorescent Dyes: By doping TBADN with different fluorescent dyes, various colors can be achieved. For instance, doping with DSA-Ph results in blue emission, while the addition of DCJTB shifts the emission towards red. [, ]
- Microcavity Effects: By carefully controlling the thickness of the ITO layer in top-emitting OLEDs, the microcavity effect can be utilized to achieve desired color coordinates and narrow emission bandwidths. [, ]
- Mixed Host Systems: Combining TBADN with other host materials, such as mCP or BDAVBi, can lead to color tuning and enhanced device performance. [, ]
Q6: What are the limitations of TBADN in OLED applications?
A6: Despite its advantages, TBADN also has limitations:
- Deep Blue Emission Challenge: Achieving deep blue emission with high efficiency and long lifetime remains a challenge for TBADN-based devices. []
- Degradation: Although more stable than some alternatives, TBADN-based devices still experience degradation under electrical operation. Studies suggest that this degradation might be linked to the formation of intermolecular species that act as charge traps and non-radiative recombination centers. []
Q7: What are the future research directions for TBADN in OLEDs?
A7: Future research on TBADN for OLEDs is focused on:
- Improving Device Lifetime: This involves understanding and mitigating the degradation mechanisms, potentially through material modification or device architecture optimization. [, ]
- Achieving Deeper Blue Emission: Developing strategies to achieve deep blue emission with high efficiency and stability is crucial for display applications. [, ]
- Exploring New Device Architectures: Implementing innovative device structures, such as those utilizing mixed host systems, graded junctions, and dual electron-transport layers, can lead to enhanced performance and stability. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



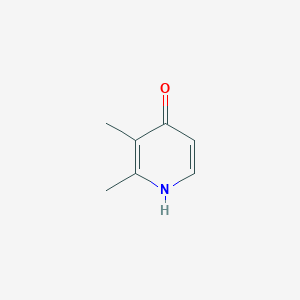

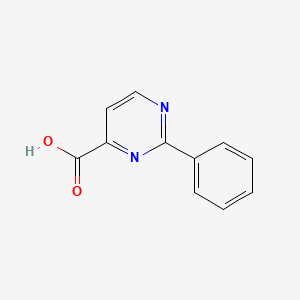
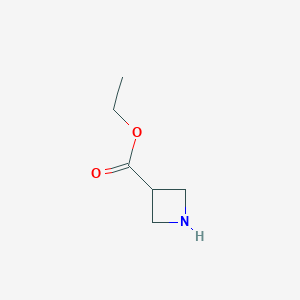
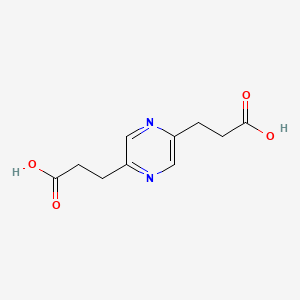
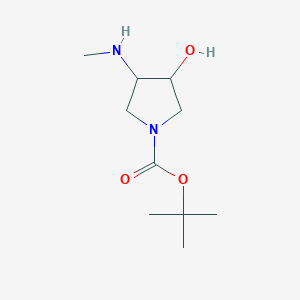
![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)
![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)
